Welcome to the BenchChem Online Store!
molecular formula C12H16O2 B8374569 2,6-Diethyl-4-methoxy-benzaldehyde

2,6-Diethyl-4-methoxy-benzaldehyde

Cat. No. B8374569
M. Wt: 192.25 g/mol
InChI Key: VDYAZTXJUYSZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08158668B2

Procedure details

To a solution of 2.50 g (13.0 mmol) 2,6-diethyl-4-methoxy-benzaldehyde in 15 ml dichloromethane at −60° C. was added dropwise 26.0 ml (26.0 mmol) of a 1 M solution of boron tribromide in dichloromethane. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated at reflux for 16 h. The reaction mixture was then cooled to room temperature and poured onto an ice-water mixture. The mixture was diluted with dichloromethane, the phases were separated, and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was resuspended in a 1:1 mixture of ethyl acetate and diethyl ether and extracted with 1 N aqueous sodium hydroxide solution. The phases were separated and the aqueous phase was acidified to pH 1 by addition of concentrated hydrochloric acid and then extracted with ethyl acetate. The phases were separated and the organic phase was washed with saturated brine, dried over Na2SO4, filtered and concentrated in vacuo to afford 1.48 g (64%) of the title compound as a brown crystalline solid. MS (ISP): 177.4 ([M−H]−).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:10]=[C:9]([O:11]C)[CH:8]=[C:7]([CH2:13][CH3:14])[C:4]=1[CH:5]=[O:6])[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:13]([C:7]1[CH:8]=[C:9]([OH:11])[CH:10]=[C:3]([CH2:1][CH3:2])[C:4]=1[CH:5]=[O:6])[CH3:14]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)C1=C(C=O)C(=CC(=C1)OC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was resuspended in a 1:1 mixture of ethyl acetate and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
the aqueous phase was acidified to pH 1 by addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=O)C(=CC(=C1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.